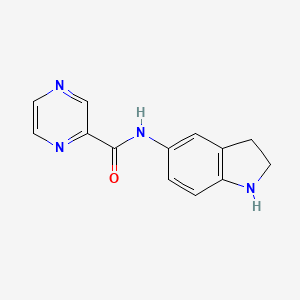![molecular formula C10H13F2NO2 B2758360 {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine CAS No. 926234-81-3](/img/structure/B2758360.png)
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine is a chemical compound characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, with a methylamine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine typically involves the nucleophilic substitution reaction of a precursor compound with difluorochloromethane. The reaction is carried out in an organic solvent such as isopropanol, DMF, or 1,4-dioxane, in the presence of a catalyst like tetrabutylammonium bromide and an acid-binding agent . The reaction temperature ranges from 60°C to 120°C, ensuring high product yield and suitability for industrial production.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
Major products formed from these reactions include difluoromethoxy-substituted phenyl derivatives, methoxy-substituted phenyl derivatives, and various amine derivatives.
Applications De Recherche Scientifique
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of advanced materials with specific chemical properties
Mécanisme D'action
The mechanism of action of {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The difluoromethoxy group enhances the compound’s ability to act as a hydrogen-bond donor, influencing its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(3-ethoxypropyl)amine: Similar structure with an ethoxypropyl group instead of a methyl group.
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine 10-F661995: Another variant with slight structural modifications.
Uniqueness
This compound is unique due to its specific combination of difluoromethoxy and methoxy groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
1-[3-(difluoromethoxy)-4-methoxyphenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-13-6-7-3-4-8(14-2)9(5-7)15-10(11)12/h3-5,10,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWZEOSCLSTETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylthio]acetamide](/img/structure/B2758282.png)


![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2758290.png)
![(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane](/img/structure/B2758292.png)

![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2758294.png)
![1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2758298.png)
![4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2758300.png)
